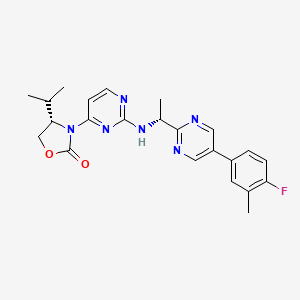

(1R)-IDH889

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1429179-08-7 |

|---|---|

Molecular Formula |

C23H25FN6O2 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

(4S)-3-[2-[[(1R)-1-[5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C23H25FN6O2/c1-13(2)19-12-32-23(31)30(19)20-7-8-25-22(29-20)28-15(4)21-26-10-17(11-27-21)16-5-6-18(24)14(3)9-16/h5-11,13,15,19H,12H2,1-4H3,(H,25,28,29)/t15-,19-/m1/s1 |

InChI Key |

JDCYIMQAIKEACU-DNVCBOLYSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2=CN=C(N=C2)[C@@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C)F |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CN=C(N=C2)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)C)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of (1R)-IDH889: A Technical Guide for Researchers

(1R)-IDH889, also known as Olutasidenib (formerly FT-2102), is a potent, selective, and orally bioavailable small-molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). This technical guide provides an in-depth overview of its mechanism of action, supported by preclinical and clinical data, for researchers, scientists, and drug development professionals.

Mutations in the IDH1 enzyme, particularly at the R132 residue, are a hallmark of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2][3][4] These mutations confer a neomorphic (new) function to the enzyme, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][5][6] High levels of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, which are critical steps in oncogenesis.[2][7] this compound selectively targets these mutant IDH1 enzymes, offering a promising therapeutic strategy.

Core Mechanism of Action

This compound acts as an allosteric inhibitor, binding to the dimer interface of the mutant IDH1 enzyme.[8] This binding is selective for the mutated forms of IDH1 (R132H, R132C, R132L, R132S, and R132G) and does not significantly inhibit the wild-type (WT) IDH1 or mutated IDH2 enzymes.[1][9][10] By binding to this allosteric site, this compound disrupts the enzyme's ability to bind its substrate, α-KG, thereby inhibiting the production of 2-HG.[8][11] The reduction in 2-HG levels restores the function of α-KG-dependent dioxygenases, such as TET2, leading to the reversal of hypermethylation and the induction of normal cellular differentiation.[2]

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

Caption: Mutant IDH1 signaling and this compound inhibition.

Quantitative Data Summary

The potency and efficacy of this compound have been characterized in various preclinical and clinical studies.

Table 1: Preclinical Inhibitory Activity of this compound (Olutasidenib)

| Target | Assay | IC50 | Reference |

| Mutant IDH1 (R132H) | Enzyme Inhibition | 0.02 µM | [12] |

| Mutant IDH1 (R132C) | Enzyme Inhibition | 0.072 µM | [12] |

| Wild-Type IDH1 | Enzyme Inhibition | 1.38 µM | [12] |

| 2-HG Production | Cell-based Assay | 0.014 µM | [12] |

| Mutant IDH1 (R132H, R132L, R132S, R132G, R132C) | Cell-based 2-HG Suppression | 8 - 116 nM | [10] |

Table 2: Clinical Efficacy of Olutasidenib in Relapsed/Refractory IDH1-mutant AML (Phase 2, NCT02719574)

| Endpoint | Result | Reference |

| Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 35% | [13][14][15] |

| Overall Response Rate (ORR) | 48% | [13][14] |

| Median Time to CR/CRh | 1.9 months | [13] |

| Median Duration of CR/CRh | 25.3 months | [13] |

| Median Overall Survival (OS) | 11.6 months | [13][14] |

Key Experimental Protocols

Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound against mutant and wild-type IDH1 enzymes.

Methodology:

-

Recombinant human IDH1 (wild-type or mutant variants) is incubated with the substrate α-ketoglutarate and the cofactor NADPH in a reaction buffer.

-

This compound is added at varying concentrations.

-

The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Inhibition Assay

Objective: To measure the ability of this compound to inhibit the production of 2-HG in cells expressing mutant IDH1.

Methodology:

-

Cancer cell lines harboring an IDH1 mutation (e.g., HT1080 fibrosarcoma cells with R132C mutation) are cultured.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).

-

Intracellular metabolites are extracted from the cells.

-

The concentration of 2-HG is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

IC50 values are determined from the dose-response curve of 2-HG inhibition.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for preclinical evaluation of this compound.

Clinical Development and Safety Profile

This compound (Olutasidenib) has undergone extensive clinical evaluation, leading to its FDA approval for the treatment of adult patients with relapsed or refractory AML with a susceptible IDH1 mutation.[10][16]

Pharmacokinetics

This compound is orally bioavailable and can penetrate the blood-brain barrier.[1][5] It has a mean half-life of approximately 67 hours.[1] The primary route of metabolism is through CYP3A4, with minor contributions from other CYP enzymes.[1]

Safety and Tolerability

The safety profile of this compound is considered manageable.[17] Common adverse events include nausea, fatigue, constipation, and pyrexia.[13] Two important adverse events to monitor are:

-

Differentiation Syndrome: This is a known class effect of IDH inhibitors and can be life-threatening if not managed appropriately.[9] It is characterized by symptoms such as fever, dyspnea, and pulmonary infiltrates.[9] Management involves temporary withholding of the drug and administration of corticosteroids.[9]

-

Hepatotoxicity: Increases in liver function tests have been reported.[9] Regular monitoring of liver enzymes is recommended during treatment.[9]

Conclusion

This compound (Olutasidenib) is a targeted therapy that specifically inhibits mutant IDH1 enzymes, a key driver in certain cancers. Its mechanism of action, centered on the reduction of the oncometabolite 2-HG and the subsequent restoration of normal cellular differentiation, has been well-characterized. Preclinical and clinical data have demonstrated its potency, selectivity, and clinical efficacy, particularly in IDH1-mutant AML. Ongoing research continues to explore its potential in other IDH1-mutated malignancies. This guide provides a foundational understanding of the core principles underlying the therapeutic action of this compound for the scientific community.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Olutasidenib? [synapse.patsnap.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Targeting Isocitrate Dehydrogenase (IDH) in Solid Tumors: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. olutasidenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Isocitrate dehydrogenase mutations in gliomas: A review of current understanding and trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. drugs.com [drugs.com]

- 10. FDA Approval Summary: Olutasidenib for Adult Patients with Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase-1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases by 2-thiohydantoin compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ASCO – American Society of Clinical Oncology [asco.org]

- 14. onclive.com [onclive.com]

- 15. ashpublications.org [ashpublications.org]

- 16. Olutasidenib: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rigel Announces Publication of Early Clinical Data of Olutasidenib in The Lancet Haematology :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]

The Discovery and Synthesis of (1R)-IDH889: A Potent and Selective Allosteric Inhibitor of Mutant IDH1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. (1R)-IDH889, also known as IDH889, has emerged as a potent, selective, and orally bioavailable allosteric inhibitor of mutant IDH1. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of IDH889, offering valuable insights for researchers and professionals in the field of drug development.

Introduction to Mutant IDH1 as a Therapeutic Target

Isocitrate dehydrogenase (IDH) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In normal physiology, IDH1 is located in the cytoplasm and peroxisomes.[1] However, specific point mutations in the IDH1 gene, most commonly at the arginine 132 (R132) residue, lead to a gain-of-function. Instead of its canonical role, the mutant IDH1 enzyme preferentially catalyzes the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[2]

The accumulation of 2-HG, an oncometabolite, has profound effects on cellular metabolism and epigenetics. It competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation, thereby contributing to cancer development.[3] This central role of mutant IDH1 and its product 2-HG in driving oncogenesis has established it as a compelling target for cancer therapy.[4]

Discovery of this compound

IDH889 was identified through a high-throughput screening campaign followed by extensive medicinal chemistry optimization of a 3-pyrimidin-4-yl-oxazolidin-2-one scaffold.[5][6] The initial hit, 4-isopropyl-3-(2-((1-phenylethyl)amino)pyrimidin-4-yl)oxazolidin-2-one, was found to be a potent inhibitor of the IDH1 R132H mutant.[5] Subsequent synthesis and evaluation of the four stereoisomers of this hit compound revealed that the (S,S)-diastereomer, designated IDH125, was the most potent.[5]

Further structure-activity relationship (SAR) studies and optimization of physicochemical properties to improve potency and in vivo exposure led to the discovery of IDH889.[4][6] IDH889 demonstrated superior potency, selectivity, and pharmacokinetic properties, making it a suitable candidate for preclinical development.[4][6]

Synthesis of this compound

The synthesis of this compound, or more specifically, (S)-3-(2-(((S)-1-(5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl)ethyl)amino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one, involves a multi-step process. While the exact, detailed industrial synthesis is proprietary, a representative synthetic route can be inferred from the medicinal chemistry literature focused on this class of compounds. The key steps involve the sequential construction of the substituted pyrimidine and oxazolidinone moieties.

A plausible synthetic approach, based on the synthesis of the parent compound IDH125, is outlined below[5]:

-

Synthesis of the Oxazolidinone-Pyrimidine Intermediate: 2,4-dichloropyrimidine is reacted with the sodium salt of (S)-4-isopropyloxazolidin-2-one. This reaction proceeds with selective substitution at the 4-position of the pyrimidine ring.

-

Coupling with the Chiral Amine: The resulting intermediate is then coupled with the appropriate chiral amine, (S)-1-(5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl)ethan-1-amine, via nucleophilic aromatic substitution at the 2-position of the pyrimidine ring, typically at an elevated temperature in a solvent like DMSO, to yield the final product, IDH889.

Quantitative Data Summary

The following tables summarize the key quantitative data for IDH889, demonstrating its potency, selectivity, and favorable pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of IDH889

| Target | Assay Type | IC50 (nM) | Reference |

| IDH1 R132H | Biochemical | 20 | |

| IDH1 R132C | Biochemical | 72 | |

| IDH1 wild-type | Biochemical | 1380 | [2] |

| U87MG-IDH1 R132H cells | Cellular 2-HG production | 14 | [4] |

Table 2: In Vivo Pharmacokinetic Parameters of IDH889 in Mice

| Dose (mg/kg) | Cmax (µM) | AUC (µM·h) | Reference |

| 10 | 1.7 | 3.6 | [4] |

| 100 | 14.2 | 55.5 | [4] |

Table 3: Permeability and Efflux Properties of IDH889

| Assay | Result | Interpretation | Reference |

| Caco-2 Permeability | Excellent | Good oral absorption potential | [4] |

| MDR1-MDCK Efflux | No efflux | Not a substrate for P-glycoprotein | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of IDH889.

IDH1 Enzyme Inhibition Assay (TR-FRET)

This assay measures the ability of a compound to inhibit the enzymatic activity of mutant IDH1. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is a common high-throughput method.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 20 mM MgCl₂, 1 mM DTT, 0.01% BSA.

-

Enzyme: Recombinant human IDH1 R132H or R132C.

-

Substrates: α-ketoglutarate (α-KG) and NADPH.

-

Detection Reagents: Eu-labeled anti-His antibody and APC-labeled secondary antibody for TR-FRET detection of a tagged product or substrate.

-

-

Procedure:

-

Add 5 µL of assay buffer containing the IDH1 enzyme to the wells of a 384-well plate.

-

Add 50 nL of IDH889 or control compound in DMSO.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of assay buffer containing α-KG and NADPH.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and add detection reagents.

-

Incubate for 60 minutes at room temperature.

-

Read the TR-FRET signal on a compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the ratio of acceptor to donor emission and determine the IC50 values from the dose-response curves.

-

Cellular 2-HG Production Assay (LC-MS/MS)

This assay quantifies the level of the oncometabolite 2-HG produced by cancer cells expressing mutant IDH1.

-

Cell Line: U87MG glioblastoma cells engineered to express IDH1 R132H.

-

Procedure:

-

Seed U87MG-IDH1 R132H cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of IDH889 or vehicle control (DMSO) for 48 hours.

-

Harvest the cell culture medium or cell lysates.

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., methanol or acetonitrile).

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Analyze the supernatant for 2-HG levels using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

LC Column: A suitable HILIC or reversed-phase column for polar metabolite separation.

-

Mobile Phase: A gradient of acetonitrile and water with an appropriate modifier (e.g., ammonium formate).

-

MS Detection: Use a triple quadrupole mass spectrometer in negative ion mode, monitoring the specific parent-to-daughter ion transition for 2-HG.

-

-

Quantify 2-HG levels using a standard curve of known 2-HG concentrations.

-

Calculate the IC50 for the inhibition of 2-HG production.

-

Caco-2 Permeability Assay

This assay assesses the potential for oral absorption of a drug candidate by measuring its transport across a monolayer of human intestinal Caco-2 cells.

-

Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

-

Procedure:

-

Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Assess monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

-

To measure apical to basolateral (A→B) permeability, add IDH889 (typically at 1-10 µM) in HBSS to the apical chamber.

-

Add fresh HBSS to the basolateral chamber.

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

-

To measure basolateral to apical (B→A) permeability, reverse the addition of the compound.

-

Analyze the concentration of IDH889 in the collected samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B→A) / Papp(A→B)).

-

Orthotopic U87MG-IDH1 R132H Xenograft Model

This in vivo model evaluates the efficacy of IDH889 in a setting that mimics human glioblastoma.

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID).

-

Procedure:

-

Surgically implant U87MG-IDH1 R132H cells into the brains of the mice using a stereotactic apparatus.

-

Allow the tumors to establish, which can be monitored by bioluminescence imaging if the cells are engineered to express luciferase.

-

Once tumors are established, randomize the mice into treatment and vehicle control groups.

-

Administer IDH889 orally at the desired doses and schedule.

-

Monitor tumor growth via imaging and observe the overall health of the animals.

-

At the end of the study, collect tumors and plasma for pharmacokinetic and pharmacodynamic analysis.

-

Measure 2-HG levels in the tumor tissue using LC-MS/MS to assess target engagement.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the discovery and characterization of IDH889.

References

- 1. US11738018B2 - Inhibiting mutant isocitrate dehydrogenase 1 (mIDH-1) - Google Patents [patents.google.com]

- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - OAK Open Access Archive [oak.novartis.com]

(1R)-IDH889: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target specificity and selectivity of (1R)-IDH889, a potent, orally available, and brain-penetrant allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The information presented herein is intended to support research and drug development efforts targeting cancers with IDH1 mutations.

Executive Summary

This compound is a highly specific inhibitor targeting gain-of-function mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the R132H and R132C variants.[1] These mutations are key drivers in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[2] this compound binds to an allosteric, induced-fit pocket in the mutant IDH1 homodimer, rather than the active site.[2][3] This mechanism of action confers high selectivity for the mutant forms of the enzyme over the wild-type (WT) protein.[2] This high degree of selectivity minimizes the potential for off-target effects related to the inhibition of wild-type IDH1's normal metabolic functions. The compound effectively reduces the oncometabolite R-2-hydroxyglutarate (2-HG) in cellular and in vivo models, demonstrating target engagement and a potential therapeutic window.[1][2]

Target Specificity and Selectivity Data

The specificity and selectivity of this compound have been characterized through biochemical and cellular assays. The following tables summarize the available quantitative data.

Biochemical Potency and Selectivity

This compound demonstrates potent inhibition of the most common IDH1 mutations, R132H and R132C, while exhibiting significantly weaker activity against the wild-type enzyme. This selectivity is a critical attribute for a therapeutic candidate, as it suggests a lower likelihood of disrupting the normal physiological functions of wild-type IDH1.

| Target | IC50 (µM) | Selectivity vs. WT IDH1 |

| IDH1 R132H | 0.020[1] | ~69-fold |

| IDH1 R132C | 0.072[1] | ~19-fold |

| Wild-Type (WT) IDH1 | 1.38[1] | 1-fold |

Table 1: Biochemical inhibitory potency of this compound against mutant and wild-type IDH1 enzymes.

Cellular Activity

In a cellular context, this compound potently inhibits the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is the direct product of the neomorphic activity of mutant IDH1. This demonstrates the compound's ability to penetrate cells and engage its target in a physiological environment.

| Cell Line | Assay Endpoint | IC50 (µM) |

| HCT116-IDH1R132H | 2-HG Production | 0.014[1] |

Table 2: Cellular inhibitory activity of this compound.

Selectivity Profile of a Close Analog (IDH305)

While a broad off-target screening panel for this compound is not publicly available, data from the closely related clinical candidate IDH305, which was optimized from the same chemical series, further supports the high selectivity of this class of inhibitors.[4]

| Target | IC50 (nM) | Selectivity vs. WT IDH1 |

| IDH1 R132H | 27[5] | ~227-fold |

| IDH1 R132C | 28[5] | ~219-fold |

| Wild-Type (WT) IDH1 | 6140[5] | 1-fold |

Table 3: Biochemical potency and selectivity of the close analog IDH305.

Signaling Pathways and Mechanism of Action

Mutations in IDH1 at the R132 residue lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[6] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that drive oncogenesis.[6]

This compound acts as an allosteric inhibitor, binding to the interface of the IDH1 homodimer.[2][3] This binding event stabilizes the enzyme in an open, inactive conformation, preventing the catalytic activity of the mutant enzyme and thereby blocking the production of 2-HG.

Experimental Protocols

The following are representative protocols for the key assays used to determine the target specificity and selectivity of this compound. These are synthesized from established methods in the field.

Recombinant IDH1 Biochemical Assay

This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant IDH1 (wild-type and mutant forms). The assay measures the consumption of the cofactor NADPH, which is monitored by a decrease in fluorescence.

Materials:

-

Recombinant human IDH1 (WT, R132H, R132C) enzymes

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.2 mM DTT, 0.1 mg/mL BSA, 0.005% (v/v) Tween 20.[7]

-

Substrate (for mutant IDH1): α-ketoglutarate (α-KG)

-

Cofactor: NADPH

-

This compound stock solution in DMSO

-

384-well, black, low-volume assay plates

-

Plate reader capable of fluorescence detection (Ex. 340 nm / Em. 450 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 4 µL of a solution containing the IDH1 mutant enzyme (e.g., 30 nM final concentration for R132H) and NADPH (e.g., 50 µM final concentration) in Assay Buffer to each well.[7]

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 4 µL of a solution containing the substrate α-KG (e.g., 100 µM final concentration) in Assay Buffer.

-

Immediately measure the fluorescence (Ex. 340 nm / Em. 450 nm) in kinetic mode for 30-60 minutes.

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each well.

-

Determine the percent inhibition relative to the DMSO control and plot the results against the inhibitor concentration.

-

Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Cellular 2-HG Production Assay

This protocol measures the ability of this compound to inhibit the production of the oncometabolite 2-HG in a cancer cell line engineered to express mutant IDH1.

Materials:

-

HCT116-IDH1R132H/+ cells (or other relevant cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

Reagents for cell lysis (e.g., methanol/water)

-

2-HG detection kit (enzymatic or LC-MS/MS based)

Procedure:

-

Seed HCT116-IDH1R132H/+ cells in 96-well plates at a density of ~10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

-

After incubation, collect the cell culture supernatant or lyse the cells according to the requirements of the 2-HG detection method.

-

Quantify the concentration of 2-HG in each sample using a suitable method (e.g., a coupled enzymatic assay that generates a fluorescent or colorimetric signal, or LC-MS/MS for highest sensitivity and specificity).

-

Normalize the 2-HG levels to cell number or protein concentration if using cell lysates.

-

Determine the percent inhibition of 2-HG production relative to the DMSO control and plot against the inhibitor concentration.

-

Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Conclusion

The available data robustly demonstrate that this compound is a potent and highly selective inhibitor of mutant IDH1 enzymes. Its allosteric mechanism of action provides a clear basis for its selectivity over the wild-type enzyme, a critical feature for minimizing mechanism-based toxicities. The compound's potent cellular activity in reducing the oncometabolite 2-HG confirms its utility as a tool for studying the biology of IDH1-mutant cancers and as a lead compound for the development of targeted therapeutics. Further characterization against a broader panel of off-targets would provide a more complete understanding of its overall selectivity profile.

References

- 1. osti.gov [osti.gov]

- 2. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - OAK Open Access Archive [oak.novartis.com]

- 4. Discovery and Evaluation of Clinical Candidate IDH305, a Brain Penetrant Mutant IDH1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Orally Bioavailable and Brain Penetrant Mutant IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Unveiling the Allosteric Grip: A Technical Guide to the (1R)-IDH889 Binding Site on Mutant IDH1

For Immediate Release

This technical guide provides an in-depth analysis of the binding interaction between the potent inhibitor (1R)-IDH889 and the oncogenic mutant isocitrate dehydrogenase 1 (IDH1). Designed for researchers, scientists, and drug development professionals, this document details the structural basis of inhibition, quantitative binding data, and comprehensive experimental protocols.

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma and acute myeloid leukemia. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which drives tumorigenesis through epigenetic dysregulation. This compound is a highly potent and selective allosteric inhibitor of mutant IDH1. This guide elucidates the precise binding site of this compound, providing a foundation for the rational design of next-generation therapeutics.

The Allosteric Binding Pocket of this compound on Mutant IDH1

This compound binds to a well-defined allosteric pocket at the dimer interface of the mutant IDH1 protein.[1][2] This binding site is distinct from the active site where the substrate, α-ketoglutarate (α-KG), and the cofactor, NADPH, bind. The crystal structure of the IDH1 R132H mutant in complex with IDH889 has been resolved and is available in the Protein Data Bank under the accession code 5TQH .[3]

The binding of this compound to this allosteric site induces a conformational change in the enzyme, locking it in an inactive state and thereby preventing the conversion of α-KG to 2-HG.[4] This allosteric inhibition is a key feature of many clinically advanced mutant IDH1 inhibitors.

Quantitative Binding and Inhibitory Activity

The potency of this compound and its racemate, IDH889, has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate high potency and selectivity for IDH1 mutants over the wild-type (WT) enzyme.

| Compound | Target | IC50 (µM) |

| IDH889 | IDH1 R132H | 0.02 |

| IDH889 | IDH1 R132C | 0.072 |

| IDH889 | IDH1 WT | 1.38 |

| IDH889 | Cellular 2-HG Production | 0.014 |

Table 1: Inhibitory potency of IDH889 against various IDH1 forms and cellular 2-HG production.[5]

Experimental Protocols

Recombinant IDH1 Expression and Purification

High-purity recombinant mutant IDH1 protein is essential for structural and biochemical studies.

-

Expression System: Human IDH1 (e.g., R132H mutant) is typically expressed in E. coli BL21(DE3) cells.

-

Purification: The protein is purified using a multi-step chromatography process, commonly involving affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure homogeneity.

-

Quality Control: Protein purity and concentration are assessed by SDS-PAGE and a Bradford or BCA assay, respectively.

X-ray Crystallography

Determining the high-resolution structure of the inhibitor-protein complex is crucial for understanding the binding mode.

-

Crystallization: Purified mutant IDH1 protein is incubated with a molar excess of this compound and the cofactor NADPH. Crystals are grown using vapor diffusion methods (hanging or sitting drop) by screening a variety of crystallization conditions.

-

Data Collection: Diffraction data are collected from cryo-cooled crystals at a synchrotron source.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a known IDH1 structure as a search model. The inhibitor is then manually fitted into the electron density map, and the entire complex is refined to produce a high-quality structural model.

Enzyme Inhibition Assay

This assay quantifies the inhibitory potency of this compound.

-

Principle: The neomorphic activity of mutant IDH1, the NADPH-dependent reduction of α-KG to 2-HG, is monitored by measuring the decrease in NADPH absorbance at 340 nm.

-

Reaction Mixture: A typical reaction mixture contains the purified mutant IDH1 enzyme, α-KG, NADPH, and varying concentrations of the inhibitor in a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.0).[6]

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.[6]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the thermodynamic parameters of binding.

-

Principle: ITC measures the heat released or absorbed during the binding of a ligand to a macromolecule.[7]

-

Procedure: A solution of this compound is titrated into a solution containing the purified mutant IDH1 protein in the ITC cell.[1][8] The resulting heat changes are measured after each injection.

-

Data Analysis: The integrated heat data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA confirms target engagement in a cellular context.[9]

-

Principle: The binding of a ligand can stabilize its target protein, leading to an increase in its melting temperature.[9]

-

Procedure: Intact cells expressing mutant IDH1 are treated with this compound or a vehicle control. The cells are then heated to a range of temperatures. After cell lysis, the soluble fraction of the target protein is quantified by Western blotting or other protein detection methods.[9][10]

-

Data Analysis: The amount of soluble protein at each temperature is plotted to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[9]

Visualizations

Signaling Pathway of Mutant IDH1 Inhibition

Caption: Signaling pathway of mutant IDH1 and its inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

Caption: Experimental workflow for the characterization of this compound.

Allosteric Inhibition Mechanism

Caption: Mechanism of allosteric inhibition of mutant IDH1 by this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 8. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Introduction to Mutant IDH1 as a Therapeutic Target

An In-depth Technical Guide to the In Vitro Enzymatic Assay of Mutant Isocitrate Dehydrogenase 1 (IDH1) Inhibitors

This guide provides a comprehensive overview of the in vitro enzymatic assay for inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), with a focus on the context of compounds like (1R)-IDH889. It is intended for researchers, scientists, and drug development professionals.

Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, IDH1 acquires gain-of-function mutations, most commonly at the R132 residue (e.g., R132H, R132C).[1][3] These mutations confer a new enzymatic (neomorphic) activity: the NADPH-dependent reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[3][4][5] The accumulation of D-2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[6][7]

Small molecule inhibitors that selectively target these mutant IDH1 enzymes have been developed as promising cancer therapeutics.[6][7] IDH889 is an orally available, brain-penetrant, and selective allosteric inhibitor of IDH1 mutants.[8][9][10] Its isomer, this compound, serves as a crucial experimental control for in vitro studies.[8][11] Evaluating the potency and selectivity of such inhibitors requires a robust in vitro enzymatic assay.

Principle of the Mutant IDH1 Enzymatic Assay

The standard in vitro assay for mutant IDH1 inhibitors measures the enzyme's neomorphic activity, which consumes α-KG and NADPH to produce D-2-HG and NADP+.[12][13] The rate of the reaction can be determined by monitoring the decrease in NADPH concentration over time.

A common and highly sensitive method for this is a coupled-enzyme assay. In this system, the rate of NADPH consumption by mutant IDH1 is measured indirectly. The remaining NADPH is used by a second enzyme, diaphorase, to reduce a substrate like resazurin into a highly fluorescent product, resorufin.[6][14] Therefore, the presence of an effective mutant IDH1 inhibitor will slow down NADPH consumption, leading to a stronger fluorescent signal. The intensity of the fluorescence is thus proportional to the level of inhibition.

Data Presentation: Inhibitor Potency

The potency of various small molecule inhibitors against different IDH1 variants is typically quantified by their half-maximal inhibitory concentration (IC50).

| Compound | Target Enzyme | Substrate Concentrations | IC50 (nM) |

| IDH889 | IDH1 R132H | Not Specified | 20[8][9] |

| IDH1 R132C | Not Specified | 72[8][9] | |

| IDH1 wild-type | Not Specified | 1380[8][9] | |

| AG-120 (Ivosidenib) | IDH1 R132H | Not Specified | 3.8[12] |

| AGI-5198 | IDH1 R132H | Not Specified | 3.4[12] |

| IDH-C227 | IDH1 R132H | Not Specified | 7.5[12] |

| (+)-ML309 | IDH1 R132H | 1 mM α-KG, 4 µM NADPH | 68[13][15] |

| IDH1 R132C | 200 µM α-KG, 4 µM NADPH | Similar to R132H[13] | |

| IDH1 wild-type | Not Applicable | > 36,000[15] | |

| (-)-ML309 (Distomer) | IDH1 R132H | 1 mM α-KG, 4 µM NADPH | 29,000[13][15] |

Signaling and Reaction Pathways

The following diagrams illustrate the biochemical reactions catalyzed by wild-type and mutant IDH1 enzymes.

Experimental Protocols

This section details a representative protocol for a fluorogenic, diaphorase-coupled in vitro assay to determine the IC50 of an inhibitor like this compound against the mutant IDH1 R132H enzyme.

Materials and Reagents

-

Enzyme : Purified recombinant human IDH1 R132H.

-

Substrates : α-Ketoglutarate (α-KG), NADPH.

-

Inhibitor : this compound or other test compounds, dissolved in DMSO.

-

Detection Reagents : Diaphorase, Resazurin.

-

Assay Buffer : e.g., 100 mM Tris-HCl, pH 8.0.[16]

-

Plates : Black, solid bottom 96-well or 384-well microplates suitable for fluorescence measurements.[6]

-

Instrumentation : Fluorescence microplate reader (e.g., Excitation 544 nm, Emission 590 nm).[15]

Assay Procedure

-

Compound Preparation : Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO. A typical starting concentration might be 100 µM, followed by 10-point, 3-fold dilutions. Controls should include a DMSO-only (no inhibitor) and a no-enzyme control.

-

Reaction Mixture Preparation : Prepare a master mix containing the assay buffer, mutant IDH1 enzyme, NADPH, diaphorase, and resazurin. The final concentrations in the well should be optimized, but representative values are:

-

Assay Execution : a. Add a small volume (e.g., 20-50 nL) of the diluted inhibitor or DMSO control to the wells of the microplate.[6] b. Dispense the reaction mixture (enzyme, NADPH, and detection reagents) into each well. c. Pre-incubate the plate at room temperature or 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[16] d. Initiate the enzymatic reaction by adding α-KG. A final concentration of ~1 mM is common for the R132H mutant.[13] e. Incubate the plate for a defined period (e.g., 60-120 minutes) at 37°C, protected from light. f. Measure the fluorescence signal using a plate reader (Ex/Em ~544/590 nm).

-

Data Analysis : a. Subtract the background fluorescence from the no-enzyme control wells. b. Normalize the data by setting the fluorescence of the DMSO-only control (no inhibition) as 100% activity and the no-enzyme control as 0% activity. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the key steps in the coupled enzymatic assay workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. bmrservice.com [bmrservice.com]

- 3. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. IDH-889 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scispace.com [scispace.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Biochemical, Cellular, and Biophysical Characterization of a Potent Inhibitor of Mutant Isocitrate Dehydrogenase IDH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. researchgate.net [researchgate.net]

- 16. Identification and characterization of isocitrate dehydrogenase 1 (IDH1) as a functional target of marine natural product grincamycin B - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Mutant Isocitrate Dehydrogenase 1 (IDH1) Inhibitors in Glioma Models: A Technical Overview

DISCLAIMER: Initial searches for preclinical studies on "(1R)-IDH889" did not yield specific results for a compound with this designation. Therefore, this technical guide focuses on the broader class of mutant IDH1 inhibitors, using data from well-characterized preclinical compounds such as AGI-5198 and BAY1436032 to illustrate the core principles, methodologies, and outcomes in glioma models.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a defining molecular feature in a significant subset of gliomas, particularly lower-grade gliomas and secondary glioblastomas.[1][2] These mutations, most commonly the R132H substitution, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][3][4] The accumulation of D-2-HG drives tumorigenesis by inducing widespread epigenetic changes, including DNA and histone hypermethylation, which ultimately alters gene expression and blocks cellular differentiation.[3][5][6][7] This central role in gliomagenesis has made the mutant IDH1 enzyme a prime target for therapeutic intervention.[8][9]

This technical whitepaper provides an in-depth guide to the preclinical evaluation of selective mutant IDH1 inhibitors in glioma models. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Signaling Pathway and Mechanism of Inhibition

The primary mechanism of mutant IDH1 inhibitors is the competitive blockade of the mutated enzyme's active site, preventing the reduction of α-KG to D-2-HG. This leads to a decrease in intracellular D-2-HG levels, which in turn is hypothesized to reverse the epigenetic dysregulation and promote the differentiation of glioma cells.

Caption: Mechanism of mutant IDH1 and its inhibition in glioma.

Quantitative Data Presentation

The efficacy of mutant IDH1 inhibitors is assessed through various quantitative measures, primarily focusing on their ability to reduce D-2-HG levels, inhibit cell growth, and slow tumor progression in vivo.

Table 1: In Vitro Efficacy of Mutant IDH1 Inhibitors

| Compound | Cell Line | Mutation | Assay | Result | Reference |

|---|---|---|---|---|---|

| AGI-5198 | TS603 | IDH1 R132H | D-2-HG Production IC₅₀ | 4.7 nM | [8] |

| U87MG-mIDH1 | IDH1 R132H | Cell Proliferation GI₅₀ | ~5 µM | [8] | |

| BAY1436032 | NCH1681 | IDH1 R132H | D-2-HG Production IC₅₀ | 13 nM | [5] |

| | SF10417 | IDH1 R132H | Cell Proliferation EC₅₀ | 0.5 - 1 µM |[5] |

Table 2: In Vivo Efficacy of Mutant IDH1 Inhibitors in Glioma Xenograft Models

| Compound | Animal Model | Tumor Model | Dosing Regimen | Key Outcomes | Reference |

|---|---|---|---|---|---|

| AGI-5198 | Nude Mice | Subcutaneous TS603 Xenograft | 500 mg/kg, BID, PO | >90% reduction in tumor D-2-HG; Significant tumor growth delay. | [8][10] |

| Vorasidenib | Mice | Orthotopic TS603 PDX | Not Specified | >97% reduction in D-2-HG production; Brain penetrant. | [10] |

| BAY1436032 | Nude Mice | Orthotopic NCH1681 Xenograft | 100 mg/kg, QD, PO | Significant survival benefit; Reduced tumor cell proliferation. |[5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of preclinical findings. Below are representative protocols for key experiments.

Protocol 1: In Vitro D-2-HG Measurement

Objective: To quantify the intracellular and extracellular levels of D-2-HG in glioma cells following treatment with a mutant IDH1 inhibitor.

Methodology:

-

Cell Culture: IDH1-mutant glioma cells (e.g., patient-derived xenograft line TS603) are seeded in 6-well plates and cultured in appropriate media (e.g., DMEM/F12 supplemented with B27, EGF, and FGF).

-

Compound Treatment: Cells are treated with a serial dilution of the test inhibitor (e.g., AGI-5198) or vehicle control (DMSO) for 72 hours.

-

Metabolite Extraction:

-

Media: A sample of the conditioned media is collected.

-

Cells: Cells are washed with ice-cold saline, and metabolites are extracted using a cold 80:20 methanol:water solution. The cell lysate is scraped, collected, and centrifuged to pellet protein and cell debris.

-

-

Quantification by LC-MS/MS:

-

The supernatant from the cell extract and the media samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

A standard curve is generated using known concentrations of D-2-HG to ensure accurate quantification.

-

Results are normalized to the total protein concentration or cell number.

-

Protocol 2: Orthotopic Glioma Xenograft Model

Objective: To evaluate the in vivo efficacy of a mutant IDH1 inhibitor on tumor growth and survival in a brain-relevant microenvironment.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used to prevent graft rejection.

-

Cell Preparation: IDH1-mutant glioma stem-like cells (GSCs) are harvested, counted, and resuspended in a sterile, serum-free medium or PBS.

-

Stereotactic Intracranial Injection:

-

Mice are anesthetized and placed in a stereotactic frame.

-

A small burr hole is drilled in the skull at predetermined coordinates corresponding to the desired brain region (e.g., striatum).

-

A specific number of cells (e.g., 100,000 cells in 2-5 µL) is slowly injected into the brain parenchyma using a Hamilton syringe.

-

-

Tumor Growth Monitoring: Tumor engraftment and growth are monitored non-invasively using Magnetic Resonance Imaging (MRI).

-

Drug Administration: Once tumors are established (as confirmed by MRI), mice are randomized into treatment and vehicle control groups. The drug is administered systemically (e.g., oral gavage) according to a predefined schedule (e.g., 100 mg/kg, once daily).

-

Endpoint Analysis: The primary endpoint is typically overall survival. Secondary endpoints can include tumor growth inhibition (measured by MRI), and pharmacodynamic analysis of D-2-HG levels in the tumor tissue post-mortem.

Caption: Workflow for in vivo preclinical evaluation.

Conclusion

Preclinical studies in various glioma models have consistently demonstrated that selective inhibitors of mutant IDH1 can effectively reduce levels of the oncometabolite D-2-HG.[3][5][6][7][10] This target engagement translates into therapeutic benefits, including the slowing of tumor growth and the promotion of cellular differentiation.[3][8][10] The methodologies and data presented in this guide provide a framework for the continued development and evaluation of novel IDH1-targeted therapies for glioma. While compounds like vorasidenib and ivosidenib have advanced into clinical trials, the foundational preclinical work remains critical for understanding their mechanisms and optimizing their use.[6][10]

References

- 1. Novel IDH1 Targeted Glioma Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IDH inhibition in gliomas: from preclinical models to clinical trials [iris.unito.it]

- 4. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. IDH inhibition in gliomas: from preclinical models to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.eur.nl [pure.eur.nl]

- 8. researchgate.net [researchgate.net]

- 9. Role of isocitrate dehydrogenase in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.eur.nl [pure.eur.nl]

(1R)-IDH889: A Technical Overview of its Activity Against Diverse IDH1 Mutations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the activity of (1R)-IDH889, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The document details its inhibitory effects against various clinically relevant IDH1 mutations, outlines the experimental methodologies used for its characterization, and illustrates the key signaling pathways and experimental workflows.

Core Data Summary

This compound has demonstrated potent and selective inhibitory activity against cancer-associated mutations in the IDH1 enzyme. While specific quantitative data across a broad spectrum of R132 mutations for this compound is emerging, its characterization against the most common mutations, R132H and R132C, reveals its high potency. The available data indicates that this compound possesses broad utility against various known R132 mutations.[1]

| IDH1 Status | This compound IC50 (µM) | Reference Compound (AG-120) IC50 (nM) |

| R132H | Not explicitly found | < 20 |

| R132C | Not explicitly found | < 20 |

| R132G | Not explicitly found | < 20 |

| R132S | Not explicitly found | < 20 |

| R132L | Not explicitly found | < 20 |

| Wild-Type (WT) | Not explicitly found | > 500-fold selectivity for mutant over WT |

Note: While specific IC50 values for this compound against the expanded panel of R132 mutations were not found in the public domain at the time of this guide's compilation, the qualitative description of its "broad utility" suggests activity against these variants. For comparative context, data for the well-characterized pan-mutant inhibitor AG-120 (Ivosidenib) is included, which potently inhibits a wide range of R132 mutations.

Signaling Pathways and Mechanisms of Action

Mutations in IDH1, most commonly at the R132 residue, result in a neomorphic enzymatic activity. Instead of converting isocitrate to α-ketoglutarate (α-KG), the mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations, including DNA and histone hypermethylation, which ultimately block cellular differentiation and promote tumorigenesis. This compound is an allosteric inhibitor that binds to the dimer interface of the mutant IDH1 enzyme, locking it in an inactive conformation and preventing the production of 2-HG. This leads to a reduction in intracellular 2-HG levels, restoration of normal epigenetic regulation, and induction of cellular differentiation.

Experimental Protocols

Biochemical Enzyme Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of various mutant IDH1 proteins. The activity is measured by monitoring the consumption of the cofactor NADPH.

Materials:

-

Recombinant human IDH1 proteins (Wild-Type, R132H, R132C, R132G, R132S, R132L)

-

This compound

-

α-ketoglutarate (α-KG)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA)

-

Diaphorase

-

Resazurin

-

384-well plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer.

-

Enzyme Reaction:

-

Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the recombinant mutant IDH1 enzyme and NADPH in Assay Buffer.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of a solution containing α-KG in Assay Buffer.

-

Incubate the reaction at 37°C for 60-90 minutes.

-

-

Detection:

-

Stop the reaction and initiate the detection step by adding 10 µL of a solution containing diaphorase and resazurin in Assay Buffer.

-

Incubate the plate at room temperature for 10-15 minutes.

-

Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm). The fluorescence signal is inversely proportional to the amount of NADPH consumed, and therefore, to the IDH1 mutant activity.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular 2-HG Production Assay

This assay measures the ability of this compound to inhibit the production of the oncometabolite 2-HG in cancer cell lines endogenously expressing mutant IDH1.

Materials:

-

IDH1-mutant cancer cell lines (e.g., HT1080 [R132C], U-87 MG engineered to express R132H)

-

Cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

LC-MS/MS system

-

Internal standard (e.g., ¹³C₅-2-HG)

-

Reagents for metabolite extraction (e.g., 80% methanol)

Procedure:

-

Cell Seeding: Seed the IDH1-mutant cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 48-72 hours.

-

Metabolite Extraction:

-

Aspirate the cell culture medium.

-

Wash the cells with ice-cold PBS.

-

Add ice-cold 80% methanol containing the internal standard to each well to lyse the cells and precipitate proteins.

-

Incubate at -80°C for at least 20 minutes.

-

Centrifuge the plate to pellet the cell debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a suitable column for separating 2-HG.

-

Quantify the amount of 2-HG by comparing the peak area of the analyte to that of the internal standard.

-

-

Data Analysis: Normalize the 2-HG levels to the total protein concentration or cell number. Calculate the percent inhibition of 2-HG production for each concentration of this compound and determine the IC50 value.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for evaluating the activity of this compound and the logical relationship of its activity against different IDH1 mutations.

References

(1R)-IDH889: A Technical Overview of Preclinical Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-IDH889, also known as IDH889, is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are implicated in various cancers, including gliomas, acute myeloid leukemia, and chondrosarcoma. These mutations lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. This compound has been developed to specifically target these mutant IDH1 enzymes, offering a promising therapeutic strategy. This technical guide provides a comprehensive summary of the available preclinical pharmacokinetic (PK) and bioavailability data for this compound, along with detailed experimental methodologies where accessible.

Pharmacokinetic Profile of this compound

The preclinical pharmacokinetic properties of this compound have been evaluated in rodent models, demonstrating its potential for oral administration and central nervous system (CNS) penetration.

In Vivo Pharmacokinetics

Mouse:

Following oral administration in mice, this compound exhibits dose-dependent plasma exposure. At a dose of 10 mg/kg, the maximum plasma concentration (Cmax) reached 1.7 µM with an area under the curve (AUC) of 3.6 µM•h. A ten-fold increase in the dose to 100 mg/kg resulted in a Cmax of 14.2 µM and an AUC of 55.5 µM•h, indicating a significant increase in plasma exposure.[1]

Rat:

In rats, this compound has demonstrated the ability to cross the blood-brain barrier. Following a 30 mg/kg oral dose, a brain-to-blood ratio of 1.4 was observed, suggesting favorable distribution into the CNS.[1]

Table 1: In Vivo Pharmacokinetic Parameters of this compound

| Species | Dose (Oral) | Cmax (µM) | AUC (µM•h) | Brain/Blood Ratio |

| Mouse | 10 mg/kg | 1.7 | 3.6 | Not Reported |

| Mouse | 100 mg/kg | 14.2 | 55.5 | Not Reported |

| Rat | 30 mg/kg | Not Reported | Not Reported | 1.4 |

Note: Comprehensive pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F) are not yet publicly available in the reviewed literature.

In Vitro Permeability

This compound has been characterized as having excellent permeability with no significant efflux in preclinical models.

Caco-2 and MDR1-MDCK Assays:

Studies using Caco-2 and human MDR1-MDCK cell lines have shown that this compound has high permeability and is not a substrate for major efflux transporters like P-glycoprotein (P-gp).[1] This suggests a low likelihood of efflux-mediated drug resistance and supports its potential for good oral absorption.

Table 2: In Vitro Permeability Profile of this compound

| Assay | Cell Line | Permeability | Efflux |

| Caco-2 | Human colon adenocarcinoma | Excellent | No |

| MDR1-MDCK | Madin-Darby canine kidney (MDR1 transfected) | Excellent | No |

Note: Specific apparent permeability (Papp) values were not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the aforementioned studies are not fully available in the public domain. However, based on standard practices in preclinical drug development, the following methodologies are likely to have been employed.

In Vivo Pharmacokinetic Studies (Hypothesized Protocol)

-

Animal Models: Male BALB/c mice and Sprague-Dawley rats are commonly used for pharmacokinetic studies.

-

Dosing: this compound was likely formulated in a suitable vehicle (e.g., a solution or suspension) for oral gavage. Animals would have been fasted overnight prior to dosing.

-

Sample Collection: Blood samples would be collected at multiple time points post-dosing via tail vein or cardiac puncture. For brain distribution studies, brain tissue would be collected at a specific time point after dosing.

-

Sample Analysis: Plasma and brain homogenate concentrations of this compound would be determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters would be calculated using non-compartmental analysis of the plasma concentration-time data.

Caption: A hypothesized workflow for in vivo pharmacokinetic studies of this compound.

In Vitro Permeability Assays (Hypothesized Protocol)

-

Cell Culture: Caco-2 or MDR1-MDCK cells would be seeded on permeable supports (e.g., Transwell inserts) and cultured to form a confluent monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer would be confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.

-

Permeability Assay: this compound would be added to the apical (A) or basolateral (B) side of the monolayer. Samples would be taken from the receiver compartment at various time points.

-

Sample Analysis: The concentration of this compound in the samples would be quantified by LC-MS/MS.

-

Papp Calculation: The apparent permeability coefficient (Papp) would be calculated. The efflux ratio (Papp B-A / Papp A-B) would be determined to assess active transport.

References

Technical Guide: Assessing the Blood-Brain Barrier Permeability of CNS Drug Candidates

Disclaimer: Publicly available, specific quantitative data on the blood-brain barrier (BBB) permeability of (1R)-IDH889 could not be located. The following technical guide provides a comprehensive overview of the standard methodologies, data presentation, and experimental protocols used to evaluate the BBB permeability of a hypothetical central nervous system (CNS) drug candidate. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Blood-Brain Barrier Permeability Assessment

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1][2] For a drug to be effective in treating CNS diseases, it must be able to cross this barrier in sufficient concentrations.[2] Therefore, assessing BBB permeability is a critical step in the development of CNS drugs.[3] This process typically involves a combination of in vitro and in vivo assays to determine a compound's ability to passively diffuse across the BBB and to assess its interaction with efflux transporters.[2][4]

In Vitro Assessment of BBB Permeability

In vitro models provide an initial, high-throughput screening of a compound's potential to cross the BBB. These assays are crucial for early-stage drug discovery and help in prioritizing compounds for further in vivo testing.[5]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based assay that evaluates the passive diffusion of a compound across an artificial lipid membrane, mimicking the lipid environment of the BBB.[4] It is a rapid and cost-effective method to predict the passive permeability of a drug.[4]

Cell-Based Assays

Cell-based assays utilize monolayers of cells that express key BBB transporters, providing insights into both passive permeability and active transport mechanisms.[4]

-

Madin-Darby Canine Kidney (MDCK) Cells: MDCK cells, originating from canine kidney epithelial cells, are often used to assess permeability.[5] They form tight junctions and can be transfected to overexpress specific human efflux transporters.[6]

-

MDCK-MDR1 Assay: This assay uses an MDCK cell line that has been transfected with the human MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux transporter.[6][7] By comparing the permeability of a compound in the apical-to-basolateral (A-B) direction versus the basolateral-to-apical (B-A) direction, an efflux ratio can be calculated.[8] An efflux ratio greater than 2 suggests that the compound is a substrate for P-gp and is actively pumped out of the cells.[8]

In Vivo Assessment of BBB Permeability

In vivo studies in animal models are essential to confirm the BBB penetration of a drug candidate under physiological conditions. These studies provide a more accurate measure of the compound's concentration in the brain relative to the plasma.

Brain-to-Plasma Concentration Ratio (Kp)

The Kp value is a measure of the total drug concentration in the brain tissue relative to the total drug concentration in the plasma at a specific time point or at steady-state.[4] It is a key parameter for assessing the overall brain penetration of a drug.

Unbound Brain-to-Plasma Concentration Ratio (Kp,uu)

The Kp,uu is the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound drug concentration in the plasma.[9][10] This is considered a more accurate predictor of the pharmacologically active drug concentration at the target site in the CNS, as only the unbound fraction of a drug is typically able to interact with its target.[9]

Data Presentation

Summarizing quantitative data in a clear and structured format is crucial for interpretation and comparison.

Table 1: In Vitro Permeability and Efflux Potential of a Hypothetical CNS Drug Candidate

| Assay | Parameter | Result | Interpretation |

| PAMPA-BBB | Pe (10-6 cm/s) | 8.5 | High Passive Permeability |

| MDCK-MDR1 | Papp (A-B) (10-6 cm/s) | 5.2 | Apparent Permeability |

| MDCK-MDR1 | Papp (B-A) (10-6 cm/s) | 12.8 | Apparent Permeability |

| MDCK-MDR1 | Efflux Ratio (Papp B-A / Papp A-B) | 2.46 | Substrate of P-gp |

Table 2: In Vivo Pharmacokinetics and Brain Penetration of a Hypothetical CNS Drug Candidate in Rodents

| Parameter | Unit | Value |

| Dose | mg/kg | 10 |

| Route of Administration | - | Oral |

| Plasma Cmax | ng/mL | 1500 |

| Brain Cmax | ng/g | 980 |

| Plasma AUC(0-t) | ngh/mL | 7500 |

| Brain AUC(0-t) | ngh/g | 4900 |

| Kp (Brain/Plasma Ratio) | - | 0.65 |

| fu,plasma | - | 0.05 |

| fu,brain | - | 0.12 |

| Kp,uu (Unbound Brain/Plasma Ratio) | - | 1.56 |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results.

MDCK-MDR1 Permeability Assay Protocol

-

Cell Culture: MDCK-MDR1 cells are seeded onto Transwell™ inserts and cultured for 4-5 days to form a confluent monolayer.[8] The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[6]

-

Compound Incubation: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) side of the monolayer.[6][8]

-

Sample Collection: After a 60-minute incubation at 37°C, samples are collected from the receiver compartment.[8]

-

Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.[6][11]

-

Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (C0 * A), where dQ/dt is the rate of permeation, C0 is the initial concentration in the donor compartment, and A is the surface area of the monolayer.[11] The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[11]

In Vivo Brain Penetration Study Protocol in Mice

-

Animal Dosing: A cohort of mice is administered the test compound via the intended clinical route (e.g., oral gavage).[3]

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, blood samples are collected via cardiac puncture, and the animals are euthanized.[3] The brains are then promptly harvested.

-

Sample Processing: Blood is processed to obtain plasma. Brains are weighed and homogenized.

-

Bioanalysis: The concentration of the test compound in plasma and brain homogenates is determined using a validated LC-MS/MS method.

-

Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point by dividing the concentration in the brain by the concentration in the plasma. The area under the curve (AUC) for both brain and plasma concentration-time profiles is calculated to determine the AUC-based Kp.

Visualizations

Diagrams can effectively illustrate complex biological processes and experimental workflows.

Caption: Mechanisms of drug transport across the blood-brain barrier.

Caption: Workflow for assessing blood-brain barrier permeability.

References

- 1. A curated diverse molecular database of blood-brain barrier permeability with chemical descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Blood-Brain-Barrier Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. benchchem.com [benchchem.com]

- 5. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. enamine.net [enamine.net]

- 7. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]

- 8. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 9. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Methodological & Application

Application Notes and Protocols for (1R)-IDH889 in Cell-Based Assays

These application notes provide detailed protocols for utilizing (1R)-IDH889, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in cell-based assays. This document is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting IDH1 mutations.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2][3] These mutations result in a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5][6] The accumulation of 2-HG disrupts various cellular processes, including epigenetic regulation and DNA repair, contributing to tumorigenesis.[6][7][8]

This compound is an orally available, brain-penetrant, allosteric, and mutant-specific inhibitor of IDH1.[9] It demonstrates high potency and selectivity for IDH1 R132 mutations.[9] These characteristics make this compound a valuable tool for studying the biological consequences of mutant IDH1 inhibition and for the development of targeted cancer therapies.

Mechanism of Action

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-KG.[1][10] The mutant IDH1 enzyme gains a new function, reducing α-KG to 2-HG.[4][10] this compound acts as an allosteric inhibitor, binding to a site distinct from the active site on the mutant IDH1 enzyme. This binding induces a conformational change that inactivates the enzyme, thereby blocking the production of 2-HG.[9][11]

Quantitative Data Summary

The inhibitory activity of this compound against various IDH1 isoforms and its effect on cellular 2-HG production are summarized below.

| Target | IC50 Value | Reference |

| IDH1 R132H | 0.02 µM | [9] |

| IDH1 R132C | 0.072 µM | [9] |

| Wild-Type IDH1 | 1.38 µM | [9] |

| Cellular 2-HG Production | 0.014 µM | [9] |

Signaling Pathway

The signaling pathway affected by mutant IDH1 and its inhibitor this compound is depicted below.

Caption: Mutant IDH1 pathway and this compound inhibition.

Experimental Protocols

Detailed methodologies for key cell-based assays to evaluate the efficacy of this compound are provided below.

Cellular 2-HG Measurement Assay

This assay quantifies the intracellular and extracellular levels of the oncometabolite 2-HG following treatment with this compound.

Materials:

-

IDH1-mutant cell lines (e.g., HT1080 [fibrosarcoma, R132C], U87 MG glioblastoma cells engineered to express IDH1 R132H).[5]

-

This compound.

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

2-HG detection kit (commercially available, typically based on enzymatic conversion and colorimetric or fluorometric readout).

-

Plate reader.

Protocol:

-

Cell Seeding: Seed IDH1-mutant cells in a 96-well plate at a density of 4,000 cells/well and incubate for 24 hours.[12]

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.[5][13] Include a vehicle control (e.g., DMSO).

-

Sample Collection:

-

Extracellular 2-HG: Carefully collect the cell culture supernatant.

-

Intracellular 2-HG: Wash the cells with PBS, then lyse the cells using the lysis buffer provided in the 2-HG detection kit.

-

-

2-HG Quantification: Follow the manufacturer's protocol for the 2-HG detection kit. This typically involves an enzymatic reaction that converts 2-HG and generates a product that can be measured by a plate reader.

-

Data Analysis: Calculate the concentration of 2-HG in each sample based on a standard curve. Determine the IC50 value of this compound for 2-HG production by plotting the 2-HG concentration against the log of the inhibitor concentration and fitting to a dose-response curve.

Cell Proliferation/Viability Assay

This assay assesses the effect of this compound on the growth and viability of IDH1-mutant cancer cells.

Materials:

-

IDH1-mutant and wild-type cell lines.

-

This compound.

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., resazurin-based, MTT, or CellTiter-Glo®).

-

Plate reader.

Protocol:

-

Cell Seeding: Seed both IDH1-mutant and wild-type cells in separate 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for an extended period (e.g., 6 days), refreshing the medium and compound every 2-3 days.

-

Viability Measurement: At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (absorbance or fluorescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and calculate the EC50 value to determine the concentration of this compound that inhibits cell growth by 50%.

Colony Formation Assay

This long-term assay evaluates the effect of this compound on the ability of single cells to form colonies, a measure of clonogenic survival.

Materials:

-

IDH1-mutant cell lines.

-

This compound.

-

Cell culture medium and supplements.

-

6-well plates.

-

Crystal violet staining solution.

Protocol:

-